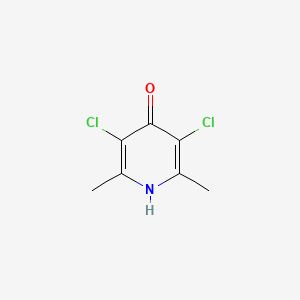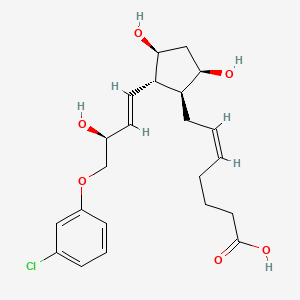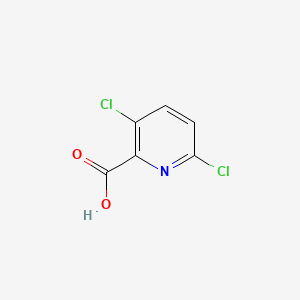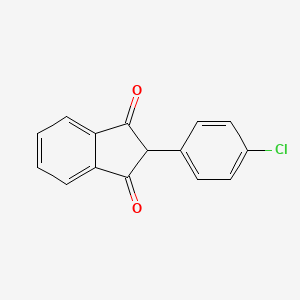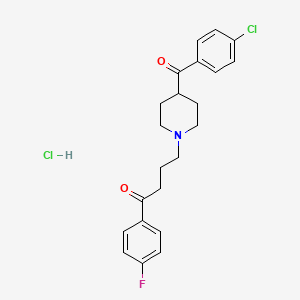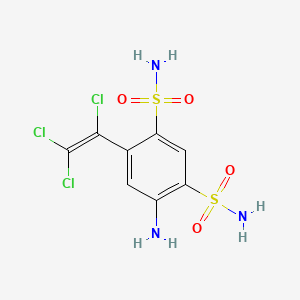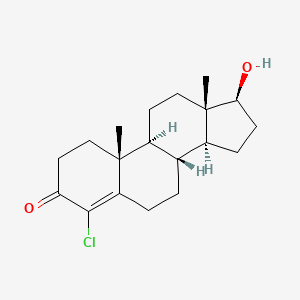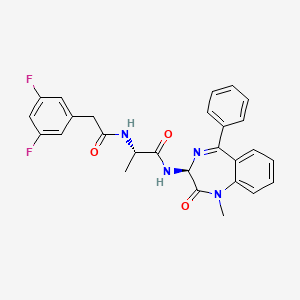
gamma-Secretase Inhibitor XXI
Overview
Description
Scientific Research Applications
Alzheimer’s Disease Research
Compound E, as a γ-Secretase Inhibitor, is primarily researched for its potential in treating Alzheimer’s disease by lowering Aβ levels in the brain. Aβ peptides are considered one of the main contributors to the formation of amyloid plaques, which are characteristic of Alzheimer’s disease. By inhibiting γ-Secretase, Compound E can prevent the formation of these peptides, potentially slowing down or halting the progression of the disease .
Cancer Therapy
The inhibition of γ-Secretase by Compound E affects the Notch signaling pathway, which is known to play a role in cell differentiation and growth. This property is being explored for cancer therapy, as Notch is over-activated in certain types of tumors, such as desmoid tumors. By curbing Notch-mediated growth, Compound E may serve as a therapeutic agent in cancer treatment .
Neurodegenerative Disease Studies
Apart from Alzheimer’s disease, γ-Secretase Inhibitors like Compound E are also being studied for their effects on other neurodegenerative diseases. This is due to their role in modulating the cleavage of various transmembrane proteins that are implicated in neurodegeneration .
Cardiovascular Research
Compound E’s ability to suppress the proteolytic cleavage of transmembrane protein substrates could have implications in cardiovascular research. For example, it could affect proteins involved in cholesterol metabolism and transport, which are critical factors in cardiovascular health .
Developmental Biology
The Notch signaling pathway influenced by γ-Secretase Inhibitors has significant roles in developmental biology. Researchers are investigating how manipulating this pathway with compounds like Compound E can affect tissue development and regeneration .
Stem Cell Research
In stem cell research, controlling differentiation is crucial. Compound E’s impact on the Notch signaling pathway offers a tool for scientists to direct stem cell differentiation pathways, which could have vast implications for regenerative medicine .
Immunology
The immune system also utilizes the Notch signaling pathway; thus, Compound E could be used to study immune responses or potentially treat immune-related disorders by modulating this pathway .
Metabolic Disorder Studies
Given that γ-Secretase affects a wide range of substrates, including those involved in metabolic processes, Compound E could be used to explore treatments for metabolic disorders through its inhibitory action .
Mechanism of Action
Compound E, also known as γ-Secretase Inhibitor XXI or C27H24F2N4O3, is a potent and selective inhibitor of γ-secretase . This compound has been extensively studied for its potential therapeutic applications, particularly in the context of Alzheimer’s disease .
Target of Action
The primary target of Compound E is γ-secretase, a multimeric aspartyl protease . γ-secretase is responsible for the proteolytic cleavage of various transmembrane proteins, including the amyloid precursor protein (APP) and Notch . These proteins play crucial roles in cellular signaling and development .
Mode of Action
Compound E inhibits the activity of γ-secretase by binding to its active site . This prevents γ-secretase from cleaving its substrates, including APP and Notch . The inhibition of APP cleavage reduces the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Biochemical Pathways
The inhibition of γ-secretase by Compound E affects several biochemical pathways. The most notable is the amyloidogenic pathway, where the cleavage of APP by γ-secretase produces Aβ peptides . By inhibiting γ-secretase, Compound E reduces the production of Aβ peptides, potentially mitigating the formation of amyloid plaques in Alzheimer’s disease .
Another affected pathway is the Notch signaling pathway. Notch is a crucial regulator of cell differentiation and development, and its cleavage by γ-secretase is a key step in Notch signaling . The inhibition of γ-secretase by Compound E can therefore impact cellular differentiation and development processes .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and cell permeability
Result of Action
The primary molecular effect of Compound E is the reduction of Aβ peptide production through the inhibition of γ-secretase . This can potentially mitigate the formation of amyloid plaques, a hallmark of Alzheimer’s disease .
At the cellular level, the inhibition of γ-secretase can impact various processes regulated by Notch signaling, such as cell differentiation and development . The exact cellular effects would depend on the specific cell type and context.
Action Environment
The action, efficacy, and stability of Compound E can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the specific cell type, and the physiological or pathological state of the organism . .
Future Directions
properties
IUPAC Name |
(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGZXGGOCLZBFB-IVCQMTBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042666 | |
| Record name | Compound E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Secretase Inhibitor XXI | |
CAS RN |
209986-17-4 | |
| Record name | Compound E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



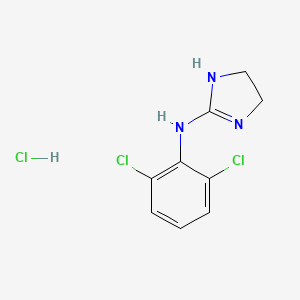
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)
